molecular formula C8H6BrClO2 B2924813 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol CAS No. 1465873-61-3

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol

Cat. No.: B2924813
CAS No.: 1465873-61-3
M. Wt: 249.49
InChI Key: IZOMKZHYRTXLCP-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol (CAS Number: 1465873-61-3 ) is a dihydrobenzofuran derivative of high interest in medicinal chemistry research. This compound, with the molecular formula C 8 H 6 BrClO 2 and a molecular weight of 249.49 g/mol , serves as a valuable synthetic intermediate for constructing more complex molecules. The benzofuran scaffold is a privileged structure in drug discovery due to its presence in numerous biologically active natural and synthetic compounds . Researchers value this scaffold for its diverse pharmacological potential. Benzofuran derivatives have been extensively studied and demonstrate significant antimicrobial properties , showing promise as DNA gyrase B inhibitors in tuberculosis research and exhibiting activity against a range of Gram-positive bacteria and fungi . Furthermore, the benzofuran core is a key structure in exploring novel anticancer agents . Studies highlight that derivatives of benzofuran can act through various mechanisms, including inhibition of key cancer-related pathways and induction of apoptosis in human cancer cell lines such as lung, breast, and colon cancers . The specific bromo- and chloro- substitutions on this compound are typical modifications employed in lead optimization to fine-tune the molecular properties and biological activity of drug candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7,11H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOMKZHYRTXLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)Br)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1465873-61-3
Record name 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the halogen positions .

Scientific Research Applications

Comparison with Similar Compounds

Substituent Effects and Functional Group Diversity

The compound’s halogen substituents (Br, Cl) and hydroxyl group distinguish it from analogues. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Notable Interactions/Properties
Target Compound C₈H₆BrClO₂ 272.10 Hydroxyl Br (5), Cl (7) Hydrogen bonding
5-Bromo-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran C₁₇H₁₅BrO₃S 379.27 Sulfonyl Br (5), Me (2,7) Halogen bonding (Br⋯O), π-π stacking
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride C₈H₈BrClFN₂O 282.51 Amine (HCl salt) Br (5), F (6), Cl Ionic solubility, enhanced stability
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid C₁₀H₇BrClO₃ 292.52 Carboxylic acid Br (5), Cl (7), Me (3) Acidic, salt formation potential
Key Observations:
  • Halogen Positioning : Bromine at the 5-position is conserved in all analogues, but chlorine varies (e.g., 7-position in the target vs. 6-position in the fluoro-amine derivative). This affects electronic effects and steric hindrance .
  • Functional Groups : The hydroxyl group in the target compound contrasts with sulfonyl, amine, and carboxylic acid groups in analogues. These differences dictate reactivity; e.g., the carboxylic acid (pKa ~2-3) is far more acidic than the hydroxyl group (pKa ~10) .

Physical and Chemical Properties

  • Hydrogen Bonding: The hydroxyl group enables strong intermolecular hydrogen bonds, likely increasing melting points compared to non-hydroxylated analogues like 5-bromo-7-chloro-2,3-dihydro-1-benzofuran .
  • Halogen Bonding : In sulfonyl-containing derivatives (e.g., ), Br⋯O interactions (3.33 Å) stabilize crystal packing, a feature absent in the target compound due to its hydroxyl orientation .
  • Solubility : Ionic derivatives like the amine hydrochloride exhibit higher aqueous solubility, whereas the carboxylic acid may form salts under basic conditions .

Crystallographic and Computational Insights

Structural analyses of these compounds frequently employ SHELX programs (e.g., SHELXL-97 for refinement), highlighting standardized methodologies in crystallography . The target compound’s dihydrobenzofuran core likely adopts a planar conformation similar to the sulfonyl derivative, though substituents influence dihedral angles (e.g., 77° in ) .

Biological Activity

5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol is a compound belonging to the benzofuran family, characterized by its unique structural features, including bromine and chlorine substituents. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, drawing from a range of scientific studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C10_{10}H8_{8}BrClO
  • Molecular Weight : 273.53 g/mol
  • CAS Number : 1465873-61-3

Target Receptors : Research indicates that this compound interacts with the serotonin receptor 5-HT2A, which is implicated in various physiological processes including mood regulation and cognition.

Biochemical Pathways : Similar benzofuran derivatives have been shown to engage in multiple biological activities such as:

  • Anti-tumor activity
  • Antibacterial effects
  • Antioxidative properties
  • Antiviral actions .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties. In various studies, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Antitumor Activity

In vitro studies have indicated that benzofuran derivatives can suppress the growth of cancer cells. For instance, the compound has been tested against A549 lung cancer cells, showing preferential suppression compared to non-tumor fibroblasts . The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antibacterial activity of various benzofuran derivatives including this compound. The results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against resistant strains .
  • Anticancer Research :
    Another research focused on the cytotoxic effects of this compound on different cancer cell lines. It was found to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development .

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValueReference
Br⋯O Halogen Bond Length3.335 (2) Å
Dihedral Angle (Benzofuran–Aryl)77.37°
Planarity Deviation (Benzofuran)0.010 Å

Q. Table 2. Comparative Synthesis Conditions

CompoundOxidantSolventYield (%)Reference
Target Analog3-Cl-CPBADCM68
5-Methoxy DerivativeDDQHexafluoropropan-2-ol85

Methodological Notes

  • Safety : Handle halogenated benzofurans in fume hoods due to potential respiratory irritancy (refer to SDS guidelines for analogous compounds) .
  • Data Reproducibility : Document crystal growth conditions (e.g., slow evaporation in ethyl acetate) to ensure consistent intermolecular interactions .

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